molecular formula C13H18FN3S B1452172 N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 1105188-19-9

N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No.: B1452172
CAS No.: 1105188-19-9
M. Wt: 267.37 g/mol
InChI Key: QKZCKCMQLZTICU-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine: is a chemical compound with the molecular formula C13H18FN3S and a molecular weight of 267.37 g/mol. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a fluorine atom and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine typically involves the reaction of 4-fluorobenzothiazole with diethylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of benzothiazole derivatives with biological macromolecules.

Medicine: N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine is explored for its potential therapeutic properties, including its use as an antimicrobial agent and in the treatment of various diseases.

Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N,N-Diethyl-N'-(3-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

  • N,N-Diethyl-N'-(2-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

  • N,N-Diethyl-N'-(4-chloro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Uniqueness: N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine is unique due to the presence of the fluorine atom at the 4-position of the benzothiazole ring, which significantly influences its chemical reactivity and biological activity compared to its non-fluorinated or differently substituted analogs.

Properties

IUPAC Name

N',N'-diethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3S/c1-3-17(4-2)9-8-15-13-16-12-10(14)6-5-7-11(12)18-13/h5-7H,3-4,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZCKCMQLZTICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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